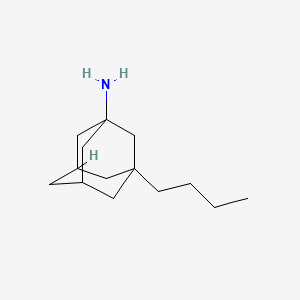

3-Butyladamantan-1-amine

Description

Contextualization of Adamantane (B196018) Frameworks in Chemical Science

Adamantane, with its tricyclic cage-like structure (tricyclo[3.3.1.1^3,7]decane), is the smallest unit of a diamond crystal lattice. researchgate.net This inherent rigidity and high degree of symmetry (Td point group) bestow upon it unique physical and chemical properties. researchgate.netrsc.org Its discovery in 1933 from petroleum launched a new field of chemistry focused on polyhedral organic compounds. wikipedia.org The adamantane cage is characterized by its exceptional thermal stability and lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and lipids. publish.csiro.aunih.gov This lipophilic nature is a key attribute, often quantified by the calculated partition coefficient (cLogP), which is estimated to increase by approximately 3.1 log units with the inclusion of an adamantyl group. publish.csiro.au This property significantly influences the absorption, distribution, metabolism, and excretion (ADME) of molecules containing this framework, making it a valuable building block in various chemical applications. nih.govnih.gov

The rigid scaffold of adamantane provides a precise and predictable three-dimensional arrangement for functional groups, which is a significant advantage in designing molecules with specific spatial orientations. researchgate.netpublish.csiro.au This structural integrity can also shield nearby functional groups from metabolic degradation, thereby enhancing the stability and plasma half-life of a drug. publish.csiro.au

Significance of Adamantane-Derived Amines in Contemporary Research

The introduction of an amine group onto the adamantane scaffold gives rise to adamantane-derived amines, a class of compounds that has garnered considerable attention in medicinal chemistry and materials science. rsc.orgpublish.csiro.au The combination of the bulky, lipophilic adamantane cage and the versatile amino group leads to molecules with unique pharmacological profiles. researchgate.net

Adamantane amines have been investigated for a wide range of biological activities. researchgate.net The presence of the adamantane moiety can enhance the ability of a molecule to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system. publish.csiro.au Furthermore, the rigid structure of adamantane allows it to act as an anchor, positioning other pharmacophoric groups for optimal interaction with biological targets such as enzymes and receptors. scispace.com This "add-on" lipophilicity and structural rigidity have made adamantane amines attractive candidates in drug discovery programs. nih.gov

Beyond medicinal applications, adamantane amines are utilized in the synthesis of advanced materials. Their unique structures can be incorporated into polymers and nanomaterials, imparting desirable properties such as thermal stability and defined molecular architectures. rsc.org For instance, they have been investigated as building blocks for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). scholaris.ca

Historical Development of Adamantane Amine Synthesis and Applications

The journey of adamantane amine chemistry began with the first synthesis of adamantane itself. While its existence was postulated in 1924, it was first synthesized by Vladimir Prelog in 1941, albeit with a very low yield. wikipedia.org A major breakthrough came in 1957 with Paul von Ragué Schleyer's development of a practical synthesis of adamantane through the Lewis-acid induced rearrangement of tetrahydrodicyclopentadiene, making the compound widely available for research. scispace.comnih.gov

The foray of adamantane into medicinal chemistry was marked by the discovery of the antiviral activity of 1-aminoadamantane (amantadine) in the 1960s. rsc.orgmdpi.com This simple amine derivative was found to be effective against the Influenza A virus. nih.gov This discovery spurred extensive research into other aminoadamantane derivatives, leading to the development of compounds like rimantadine. scispace.commdpi.com

The synthesis of adamantane amines has evolved over the years. Early methods often involved the functionalization of the adamantane core. mdpi.com A common route is the amidation of adamantane carboxylic acid followed by hydrolysis or reduction. researchgate.netrsc.org The Curtius rearrangement, which converts a carboxylic acid to an amine derivative via an isocyanate intermediate, is another established method. orgsyn.org More recent synthetic strategies focus on direct C-H bond functionalization, offering more efficient and selective ways to introduce amine groups onto the adamantane skeleton. mdpi.com The alkylation of halo-adamantanes followed by the introduction of the amino group is also a widely used method for preparing substituted 1-amino-adamantanes. google.com

Chemical Profile of 3-Butyladamantan-1-amine

The following table summarizes key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 157778 |

| Molecular Formula | C14H25N |

| Molecular Weight | 207.36 g/mol |

Data sourced from available chemical literature and databases. jetir.org

Research Applications of this compound

Research has explored the potential applications of this compound in various fields. One area of investigation is its use in electrochemical hydrogenation reactors. In this context, it has been studied as part of the process for the electrochemical hydrogenation of unsaturated organic compounds. google.com Additionally, this compound has been identified in virtual screening studies for drug design, specifically in the context of Parkinson's disease research. jetir.org These studies utilize computational methods to identify potential drug candidates by docking molecules into the active sites of target proteins. jetir.org

Structure

3D Structure

Properties

CAS No. |

80904-85-4 |

|---|---|

Molecular Formula |

C14H25N |

Molecular Weight |

207.35 g/mol |

IUPAC Name |

3-butyladamantan-1-amine |

InChI |

InChI=1S/C14H25N/c1-2-3-4-13-6-11-5-12(7-13)9-14(15,8-11)10-13/h11-12H,2-10,15H2,1H3 |

InChI Key |

KUNFZDMYUIQERL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC12CC3CC(C1)CC(C3)(C2)N |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Considerations for 3 Butyladamantan 1 Amine

Strategies for Carbon-Nitrogen Bond Formation in Adamantane (B196018) Systems

The synthesis of 1-aminoadamantanes, including the 3-butyl derivative, relies on a few robust strategies. These generally involve the functionalization of a pre-formed adamantane skeleton, introducing the amino group at a tertiary bridgehead carbon. The primary approaches include amination of halogenated adamantanes and the reductive amination of carbonyl-containing adamantane precursors.

Amination via Halogenated Adamantanes

One of the most common and effective methods for synthesizing 1-aminoadamantanes involves using a halogenated adamantane as a starting material. google.com This approach capitalizes on the high stability of the 1-adamantyl carbocation, which readily forms from precursors like 1-bromo or 1-chloroadamantane, especially in the presence of an acid. The key intermediate for the target molecule would be 1-bromo-3-butyladamantane or 1-chloro-3-butyladamantane.

This strategy involves the reaction of a 1-halo-3-butyladamantane with a nitrogen-containing nucleophile. A prominent example of this type of transformation is the Ritter reaction. researchgate.net In a typical Ritter reaction, a carbocation is generated from an alcohol or an alkyl halide in the presence of a strong acid. This carbocation is then trapped by a nitrile, such as acetonitrile, to form a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields an N-substituted amide, which can then be further hydrolyzed to the desired primary amine. rsc.orgnih.gov The reaction with adamantane (19) has been shown to proceed in high yield. nih.govacs.org

The mechanism begins with the formation of the stable 3-butyladamantan-1-yl carbocation from its corresponding halide. This electrophile is then attacked by the nitrogen atom of a nitrile solvent (e.g., acetonitrile). The resulting nitrilium intermediate is subsequently hydrolyzed to yield N-(3-butyladamantan-1-yl)acetamide, which upon further hydrolysis, produces 3-butyladamantan-1-amine.

Table 1: Representative Conditions for Ritter-Type Amination of Adamantane Derivatives

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield | Reference |

| Adamantane | F-TEDA-PF₆, CuBr₂ | Acetonitrile | Room Temperature | N-acetyl-1-aminoadamantane | 90% | nih.govacs.org |

| 2-oxaadamantan-5-ol | Chloroacetonitrile, H₂SO₄ | Acetic Acid | 0 °C to RT | N-(2-Oxaadamantan-5-yl)-2-chloroacetamide | High | nih.gov |

| 1,3-dimethyladamantane | H₂SO₄ | Acetonitrile | 60-65 °C | 1-amino-3,5-dimethyl-adamantane | 90% | rsc.org |

A well-established and practical method for the large-scale synthesis of 1-aminoadamantane involves the reaction of 1-bromoadamantane (B121549) with formamide, followed by hydrolysis. researchgate.net This procedure is directly applicable to the synthesis of this compound from 1-bromo-3-butyladamantane. In this process, the halogenated adamantane is heated in a large excess of formamide, which serves as both the reactant and the solvent. researchgate.net This step produces the N-formyl derivative, N-(3-butyladamantan-1-yl)formamide.

The second stage of the synthesis is the hydrolysis of the N-formyl group. This is typically achieved by heating the intermediate with a strong acid, such as hydrochloric acid, in a suitable solvent like ethanol. researchgate.net This cleaves the amide bond to afford the primary amine hydrochloride salt. This general pathway is noted as a viable method for producing various 1-amino-3-substituted adamantanes. google.com

Table 2: Two-Step Synthesis of 1-Aminoadamantane via Formamide

| Step | Reactants | Conditions | Intermediate/Product | Yield | Reference |

| 1. Formylation | 1-Bromoadamantane, Formamide | Heat to 140 °C for 3 hours | N-(1-Adamantyl)formamide | 91% | researchgate.net |

| 2. Hydrolysis | N-(1-Adamantyl)formamide, 36% aq. HCl | Ethanol, 85-90 °C for 1 hour | 1-Aminoadamantane Hydrochloride | 93% | researchgate.net |

Reductive Amination of Adamantane-Containing Carbonyl Compounds

Reductive amination is a versatile method for converting aldehydes and ketones into amines. wikipedia.org This reaction proceeds by the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by its reduction to the corresponding amine. d-nb.info For the synthesis of adamantane amines, this would typically involve an adamantanone derivative. To synthesize this compound via this route is not straightforward, as it would require a carbonyl at the 1-position, which is impossible for a bridgehead carbon. However, the reductive amination of 3-butyladamantan-2-one would be a viable route to 3-butyladamantan-2-amine. The general principles of this reaction are central to amine synthesis. d-nb.inforsc.org

The mechanism of reductive amination involves two key steps. First, the ketone (e.g., an adamantanone) reacts with an amine source, typically ammonia (B1221849) for primary amines, to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine. wikipedia.org

The second step is the reduction of the C=N double bond of the imine. This is often performed in the same pot ("direct reductive amination"). wikipedia.org A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and the reaction conditions. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H] are commonly used because they are selective for the protonated imine over the starting ketone. Catalytic hydrogenation using transition metal catalysts like palladium or nickel is also an effective method. wikipedia.org For instance, samarium metal with iodine has been used to reduce imines derived from adamantyl methyl ketone. researchgate.net

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Substrates | Key Features | Reference |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Effective at mildly acidic pH (6-7), toxic cyanide byproduct. | wikipedia.org |

| Sodium Triacetoxyborohydride (STAB) | Aldehydes, Ketones | Mild, non-toxic, effective for a wide range of substrates. | wikipedia.org |

| Catalytic Hydrogenation (H₂, Pd/C, Ni) | Aldehydes, Ketones | "Green" method, can require pressure, may reduce other functional groups. | wikipedia.org |

| Samarium/Iodine (Sm/I₂) | Imines | Effective for reducing pre-formed imines. | researchgate.net |

Gabriel Synthesis Applied to Adamantane Alkyl Halides

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often seen with ammonia. wikipedia.org The reaction utilizes the potassium salt of phthalimide (B116566) as an ammonia surrogate. wikipedia.orgnrochemistry.com

The reaction proceeds in two steps. First, the phthalimide anion acts as a nucleophile and displaces a halide from the starting alkyl halide to form an N-alkylphthalimide. For the synthesis of this compound, the substrate would be 1-halo-3-butyladamantane. Given that this is a tertiary halide, a direct Sₙ2 displacement is not possible. The reaction would likely proceed through an Sₙ1-like mechanism, involving the formation of the stable 3-butyladamantan-1-yl carbocation, which is then trapped by the phthalimide anion. The second step is the cleavage of the N-alkylphthalimide to release the free primary amine. This is most commonly achieved by hydrazinolysis (the Ing-Manske procedure), where hydrazine (B178648) is used to cleave the amide bonds, forming a stable phthalhydrazide (B32825) precipitate and liberating the desired amine. wikipedia.org

Table 4: General Steps of the Gabriel Synthesis

| Step | Description | Reagents | Product of Step | Reference |

| 1. N-Alkylation | Nucleophilic attack by phthalimide anion on an alkyl halide. | Potassium Phthalimide, Alkyl Halide | N-Alkylphthalimide | wikipedia.orgnrochemistry.com |

| 2. Deprotection | Cleavage of the phthalimide group to release the primary amine. | Hydrazine Hydrate | Primary Amine, Phthalhydrazide | wikipedia.orgnrochemistry.com |

Reduction of Nitro- and Cyano-Substituted Adamantanes

A common and effective method for preparing adamantylamines is through the reduction of corresponding nitro- or cyano-substituted adamantanes. The introduction of a nitro group at the bridgehead position of the adamantane cage can be achieved through nitroxylation reactions. For instance, the nitroxylation of adamantane derivatives can be accomplished using reagents like fuming nitric acid. researchgate.net Once the nitro-substituted adamantane is obtained, it can be reduced to the primary amine.

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used method for the reduction of both aliphatic and aromatic nitro groups to amines. commonorganicchemistry.com Other metal-based reducing systems, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl, are also effective. masterorganicchemistry.com For aliphatic nitro compounds, lithium aluminum hydride (LiAlH4) is a powerful reducing agent that can convert them to the corresponding amines. commonorganicchemistry.com Sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst can also be used. google.com The choice of reducing agent can be critical to ensure chemoselectivity, especially when other functional groups are present in the molecule. nih.gov

Similarly, a cyano-substituted adamantane can serve as a precursor to the amine via reduction. The cyano group can be introduced through nucleophilic substitution or other functional group transformations. Subsequent reduction of the nitrile to the primary amine can be achieved using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

Hofmann Rearrangement of Adamantane Carboxamides

The Hofmann rearrangement provides a classic route to primary amines from carboxamides with one fewer carbon atom. grafiati.com In the context of this compound synthesis, this would involve the rearrangement of 3-butyladamantane-1-carboxamide.

The reaction is typically carried out by treating the carboxamide with a halogen (like bromine) in a basic solution. More modern and milder variations of this rearrangement utilize hypervalent iodine reagents. For example, alkylcarboxamides can be converted to their corresponding alkylcarbamates via a Hofmann rearrangement using hypervalent iodine species generated in situ from iodobenzene (B50100) and Oxone in methanol. organic-chemistry.orgamazonaws.com The resulting carbamate (B1207046) can then be hydrolyzed to yield the primary amine. This method is often preferred for its efficiency and the ease of isolation of the stable carbamate intermediate. organic-chemistry.org Another efficient one-pot procedure involves the use of N-bromoacetamide (NBA) in the presence of a base like lithium hydroxide (B78521) or lithium methoxide (B1231860) to yield carbamates in high yields. organic-chemistry.org

The mechanism of the Hofmann rearrangement involves the deprotonation of the amide by the base, followed by halogenation to form an N-haloamide. A second deprotonation results in an N-haloamide anion, which undergoes rearrangement with the alkyl group migrating from the carbonyl carbon to the nitrogen, leading to the formation of an isocyanate intermediate. This isocyanate is then trapped by a nucleophile, such as an alcohol to form a carbamate, or water to form a carbamic acid which decarboxylates to the amine. grafiati.combeilstein-journals.org

Amination via Organomagnesium Reagents and Nitroalkane Reactants

A more direct approach to forming the C-N bond involves the reaction of organomagnesium reagents (Grignard reagents) with nitroalkanes. thieme-connect.comthieme-connect.com For the synthesis of this compound, this would entail the reaction of a 3-butyladamantylmagnesium halide with a suitable nitroalkane, followed by a reductive workup.

The general process involves the addition of the organomagnesium reagent to the tertiary nitroalkane at room temperature in a solvent like tetrahydrofuran (B95107) (THF). The resulting intermediate is then treated with a reducing system, such as iron(II) chloride (FeCl2) and sodium borohydride (NaBH4) in ethanol, to yield the secondary amine. thieme-connect.com This method has been shown to be effective for the synthesis of various polyfunctional secondary amines, including those with adamantane scaffolds, in high yields. researchgate.netthieme-connect.com The Grignard reagent itself, such as a butylmagnesium halide, could be reacted with 1-nitroadamantane. researchgate.net

Curtius Rearrangement for Adamantane Amine Derivatization

The Curtius rearrangement is another powerful method for converting carboxylic acids into primary amines, proceeding through an acyl azide (B81097) and an isocyanate intermediate. wikipedia.orgrsc.org To synthesize this compound, the starting material would be 3-butyladamantane-1-carboxylic acid.

The carboxylic acid is first converted to an acyl azide. This can be achieved by reacting the corresponding acid chloride with sodium azide or by treating the carboxylic acid directly with diphenylphosphoryl azide (DPPA). wikipedia.orgorgsyn.org The acyl azide then undergoes thermal or photochemical decomposition, losing nitrogen gas to form an isocyanate via a concerted mechanism where the alkyl group migrates with full retention of configuration. wikipedia.org The resulting isocyanate can be trapped by various nucleophiles. For instance, reaction with water leads to the primary amine after decarboxylation of the intermediate carbamic acid. Alternatively, trapping with an alcohol like tert-butanol (B103910) generates a Boc-protected amine, which is a stable and useful intermediate in organic synthesis. wikipedia.orgorgsyn.org A one-pot, zinc-catalyzed Curtius rearrangement has been developed for the synthesis of aliphatic Boc-protected amines from carboxylic acids, offering a practical and efficient route. orgsyn.org

Stereochemical Control in this compound Synthesis

The adamantane cage is a rigid, achiral structure. However, the introduction of different substituents can lead to chirality. In the case of this compound, if other substituents were present on the adamantane framework, stereochemical control during the synthesis would become a critical consideration.

Stereochemical control can be exerted through several strategies:

Substrate-based control : The existing stereochemistry in a molecule can influence the outcome of a subsequent reaction. chemistryschool.net For a substituted adamantane, the steric and electronic properties of the existing groups would direct the approach of reagents, potentially leading to a specific stereoisomer.

Auxiliary-based control : A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical course of a reaction. chemistryschool.net For example, using a chiral amine like tert-butanesulfinamide (tBS) can enable the stereoselective synthesis of chiral amines. nih.gov

Reagent-based control : The use of chiral reagents or catalysts can induce stereoselectivity in a reaction.

For rearrangements like the Curtius and Hofmann reactions, the migration of the alkyl group is known to proceed with retention of configuration at the migrating carbon. wikipedia.org This is particularly relevant if the carbon atom attached to the adamantane ring were a stereocenter. In the synthesis of complex molecules, such as certain natural products, complete stereochemical control has been achieved in key steps, including the formation of multiple quaternary stereocenters in a single step. nih.gov

Advanced Synthetic Methodologies and Process Optimization

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and reduce side product formation. rsc.orguwc.ac.za This technology can be applied to many of the synthetic steps involved in the preparation of this compound.

Microwave irradiation has been successfully used to enhance the rates of various reactions, including the synthesis of heterocyclic compounds and the formation of C-N bonds. rsc.orgmdpi.com For instance, a microwave-assisted, three-component one-pot cyclocondensation method was used to synthesize N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with an adamantyl moiety. nih.gov The benefits of microwave-assisted synthesis include significant reductions in reaction times (from hours to minutes), operational simplicity, and often easier purification of the final product. uwc.ac.zamdpi.com These advantages make it a highly attractive method for process optimization in the synthesis of adamantane derivatives.

Electrochemical Hydrogenation for Adamantane Ring Modification

The term "electrochemical hydrogenation" in the context of the adamantane core requires clarification. The adamantane cage is a fully saturated, strain-free hydrocarbon, and as such, it does not undergo hydrogenation of the ring itself. However, electrochemical methods serve as a powerful tool for the modification of functional groups already attached to the adamantane scaffold. These modifications can include reductions that are synthetically equivalent to hydrogenation, or other transformations that alter the substitution pattern, which are crucial steps in the synthesis of complex derivatives like this compound.

Electrochemical approaches offer advantages such as mild reaction conditions and high selectivity, often avoiding the need for harsh chemical reagents. For instance, the selective fluorination of adamantane derivatives has been achieved by carefully controlling the oxidation potential in an electrochemical setup. nih.govrsc.org This allows for the stepwise introduction of one or more fluorine atoms at specific bridgehead positions, demonstrating the fine control that electrochemical methods can provide. nih.govrsc.org

More directly related to hydrogenation-equivalent reactions is the electrochemical reduction of functional groups. Research has shown that functional groups on the adamantane ring can be selectively reduced. For example, the electrochemical carboxylation of aliphatic ketones to synthesize β-keto carboxylic acids has been reported, and similar principles can be applied to adamantane ketones. hokudai.ac.jp Another relevant application is the electrochemical reduction of 1-bromoadamantane, which can be used to generate an adamantyl radical or anion, a key intermediate that can then be trapped by various electrophiles. This method provides an alternative to traditional organometallic preparations for forming C-C bonds.

While direct electrochemical hydrogenation of the adamantane ring is not feasible, the use of electrochemistry to precisely modify substituents is a key strategy. For the synthesis of this compound, an electrochemical step could hypothetically be used to reduce a precursor functional group (e.g., a carbonyl or a double bond within a substituent) to form the butyl group, or to reduce a nitro or azide group to the required amine.

Table 1: Examples of Electrochemical Modification of Adamantane Derivatives

| Reaction Type | Adamantane Substrate | Reagents/Conditions | Product Type | Significance |

|---|---|---|---|---|

| Selective Fluorination | Adamantane | Et4NF·nHF, MeCN, controlled potential | Mono-, di-, tri-, or tetra-fluorinated adamantanes | Demonstrates high regioselectivity control via electrochemical potential. nih.govrsc.org |

| Reduction of Alkyl Mesylates | Alkyl Mesylate on Adamantane | Mediated Electrochemical Reduction | Alkane (cleavage of mesylate) | Provides a method for de-functionalization or reduction. hokudai.ac.jp |

Control of Polyalkylation in Amine Synthesis

A primary challenge in the synthesis of this compound is controlling the position and number of alkyl substituents added to the adamantane core. Direct alkylation methods, such as the Friedel-Crafts reaction, are prone to polyalkylation because the introduction of an electron-donating alkyl group activates the adamantane cage for further electrophilic substitution. iitk.ac.innumberanalytics.com Several strategies are employed to overcome this and achieve selective mono-substitution at the desired position.

Stepwise Synthesis via Functionalized Intermediates: The most reliable method for controlling substitution is a stepwise approach where functional groups are introduced sequentially. Instead of attempting a direct one-pot butylation and amination, a pre-functionalized adamantane is used. For example, a synthesis could begin with 1,3-adamantanediol. thieme-connect.comacs.org One hydroxyl group can be converted to the amine, while the other is transformed into the butyl group through a series of reactions (e.g., oxidation to a ketone, Grignard reaction, and subsequent reduction). Another route involves starting with 1-adamantanecarboxylic acid, which can be brominated at the C-3 position, followed by conversion of the carboxylic acid to an amine via a Curtius or Hofmann rearrangement. google.comtandfonline.com The bromo group can then be replaced by a butyl group using an organometallic coupling reaction. This ensures precise control over the 1,3-substitution pattern.

Friedel-Crafts Reaction Control: To mitigate polyalkylation in Friedel-Crafts reactions, one effective strategy is to use acylation followed by reduction. stackexchange.com An acyl group (e.g., butanoyl) is introduced onto the adamantane ring using a butanoyl chloride and a Lewis acid. The resulting acyl group is electron-withdrawing, which deactivates the adamantane ring and prevents a second substitution. The ketone can then be reduced to the corresponding butyl group using methods like the Wolff-Kishner or Clemmensen reduction. This two-step process ensures mono-alkylation. The choice of catalyst and reaction stoichiometry is also critical; using strong acids like triflic acid (TfOH) can allow for controlled mono- or di-adamantylation of arenes depending on the molar ratio, a principle that can be inverted for the alkylation of adamantane. nih.govacs.org

Protecting Group Strategies: When the amine is already present, as in the alkylation of 1-aminoadamantane, it must be protected to prevent N-alkylation and to control C-alkylation on the cage. The amine can be converted to a carbamate (e.g., Boc-protected) or an amide. nih.gov This protected intermediate, such as N-Boc-amantadine, can then undergo C-H functionalization or other alkylation reactions. nih.gov After the butyl group is successfully introduced at the C-3 position, the protecting group is removed under acidic or basic conditions to yield the final product.

Table 2: Strategies to Control Polyalkylation in Adamantane Synthesis

| Control Strategy | Description | Example Pathway Step | Advantage |

|---|---|---|---|

| Friedel-Crafts Acylation-Reduction | An acyl group is added, deactivating the core. The acyl group is then reduced to the alkyl group. stackexchange.com | Adamantane + Butanoyl Chloride → 1-Butanoyladamantane → 1-Butyladamantane | Prevents polyalkylation by deactivating the intermediate. |

| Stepwise Synthesis | Build the molecule sequentially from a di-functionalized precursor like 1,3-adamantanediol. thieme-connect.comacs.org | 1,3-Adamantanediol → 3-Hydroxy-1-aminoadamantane → 3-Butyl-1-aminoadamantane | Guarantees precise regiochemistry (1,3-substitution). |

| Protecting Groups | The amine is protected (e.g., as N-Boc) to allow for selective alkylation on the adamantane cage. nih.gov | 1-Aminoadamantane → N-Boc-1-aminoadamantane → Butylation → Deprotection | Prevents N-alkylation and directs reaction to the carbon skeleton. |

| Catalyst-Controlled C-H Functionalization | Uses photocatalysis or transition metals to selectively activate a specific C-H bond for functionalization. nih.gov | Adamantane + Alkene (via radical addition) → Substituted Adamantane | High regioselectivity for tertiary C-H bonds is possible. |

Reactivity Profiles and Transformational Chemistry of 3 Butyladamantan 1 Amine

Reactivity of the Adamantane (B196018) Cage in 3-Butyladamantan-1-amine

The adamantane cage is a rigid, stress-free hydrocarbon structure. wikipedia.org Its reactivity is characterized by the preferential functionalization of its C-H bonds, particularly at the four equivalent tertiary bridgehead positions. oup.comnih.gov Reactions involving radical or carbocation intermediates favor these positions due to the enhanced stability of the resulting adamantyl radical or cation. nih.gov

In this compound, two bridgehead positions are already substituted. The remaining two bridgehead positions (C5 and C7) are the most likely sites for further electrophilic or radical attack. oup.com For example, bromination of adamantane in the presence of a Lewis acid catalyst proceeds via an ionic mechanism and readily occurs at a bridgehead position to form 1-bromoadamantane (B121549). wikipedia.org The presence of the electron-donating butyl group at C3 would slightly activate the cage towards electrophilic attack, while the amino group at C1, especially when protonated to an ammonium (B1175870) ion, would have a deactivating effect.

Table 3: General Reactivity of C-H Bonds in a Substituted Adamantane Cage

| Position on Adamantane Cage | Type of C-H Bond | Relative Reactivity in Radical/Electrophilic Reactions | Rationale |

| Bridgehead (e.g., C5, C7) | Tertiary (3°) | High | Formation of a stable tertiary carbocation or radical intermediate. nih.gov |

| Methylene (B1212753) (e.g., C2, C4) | Secondary (2°) | Low | Formation of a less stable secondary carbocation or radical intermediate. nih.gov |

Regio- and Stereoselectivity in Reactions Involving the Compound

Regioselectivity describes the preference for a reaction to occur at one specific site over other possible sites. wikipedia.orgmasterorganicchemistry.com Stereoselectivity refers to the preferential formation of one stereoisomer over others. saskoer.camasterorganicchemistry.com

In the context of this compound, regioselectivity is most relevant to reactions on the adamantane cage itself. As discussed, electrophilic and radical substitutions strongly favor the unoccupied bridgehead positions (C5 and C7) over any of the secondary methylene positions. oup.comnih.gov This high regioselectivity is a hallmark of adamantane chemistry.

Stereoselectivity can arise when a reaction creates a new chiral center. msu.edu The this compound molecule is achiral. However, the bulky and rigid adamantyl group can exert significant steric influence on approaching reagents. If the amine moiety were to react with a prochiral substrate, such as an unsymmetrical ketone, the adamantyl group could block one face of the molecule more effectively than the other. This can lead to diastereoselectivity, where one diastereomeric product is formed in excess. msu.edu For instance, in reactions involving additions to carbonyls or alkenes, the catalyst or substrate's approach can be sterically directed by the adamantyl group, influencing the stereochemical outcome. beilstein-journals.org

Computational and Theoretical Investigations of 3 Butyladamantan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research for exploring molecular properties from first principles.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and vibrational frequencies. For 3-Butyladamantan-1-amine, DFT calculations can elucidate the distribution of electron density, which is key to understanding its chemical behavior.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability. A smaller gap generally suggests higher reactivity. The amine group, with its lone pair of electrons, is expected to significantly contribute to the HOMO, making it the primary site for electrophilic attack. The butyl group, being an electron-donating alkyl group, would slightly raise the HOMO energy level compared to unsubstituted 1-adamantanamine.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a negative potential (red/yellow) around the nitrogen atom of the amine group due to its lone pair, confirming it as a site for protonation and hydrogen bonding. The hydrocarbon cage and butyl chain would exhibit a neutral or slightly positive potential (blue/green).

Table 1: Illustrative Electronic Properties of Adamantane (B196018) Amines Calculated via DFT (Note: These are representative values based on typical DFT calculations for related structures, as specific experimental or calculated data for this compound is not readily available.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 1-Adamantanamine | -6.2 | 1.5 | 7.7 | 1.35 |

| Rimantadine | -6.1 | 1.4 | 7.5 | 1.40 |

| This compound (Estimated) | -6.0 | 1.4 | 7.4 | 1.42 |

Bond Dissociation Enthalpy (BDE) is another critical energetic parameter that can be computed. nih.gov It represents the energy required to break a specific bond homolytically. For this compound, the C-N bond and the C-H bonds on the adamantane cage would be of particular interest. Computational studies on various amine N-oxides have shown that BDE values can be reliably predicted, offering insights into bond strengths and potential degradation pathways. nih.gov The N-H bonds of the primary amine would also have a characteristic BDE, relevant for reactions involving hydrogen abstraction.

Table 2: Estimated Energetic Data for this compound (Note: Values are illustrative, based on computational studies of similar aliphatic and cage-like amines.)

| Parameter | Estimated Value | Significance |

| Heat of Formation (gas, 298 K) | -55 to -65 kcal/mol | Indicates high thermodynamic stability. |

| C1-NH2 Bond Dissociation Enthalpy | 85 - 90 kcal/mol | Reflects the strength of the amine-cage bond. |

| N-H Bond Dissociation Enthalpy | 90 - 95 kcal/mol | Important for reactions involving the amine group. |

A significant application of quantum chemistry is the mapping of reaction pathways. rsc.orgscirp.org By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a given reaction can be constructed. For this compound, this could involve modeling its reaction as a nucleophile, for example, in an SNAr (nucleophilic aromatic substitution) reaction. scirp.org

The calculations would identify the transition state structure and its associated energy barrier (activation energy). The steric bulk of the adamantane cage, further enhanced by the C3-butyl group, would likely influence the accessibility of the amine's lone pair, potentially increasing the activation energy for reactions where the amine attacks a sterically hindered electrophile. Computational studies on iminium ion formation have shown that the structure of the amine catalyst is a key determinant of the reaction barriers. rsc.org Similarly, the electronic effects of the butyl group, while modest, could subtly modulate the nucleophilicity of the amine and thus the reaction kinetics.

Conformational Analysis and Dynamics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com The adamantane skeleton is a rigid, strain-free structure composed of three fused cyclohexane (B81311) rings in the chair conformation. This rigidity is a defining feature of adamantane derivatives.

The primary source of conformational flexibility in this compound arises from the butyl group attached to the C3 bridgehead position. The butyl chain has three rotatable carbon-carbon single bonds. Rotations around these bonds will lead to various conformers, such as anti and gauche arrangements. youtube.com The lowest energy conformation of the butyl chain would likely be an extended, all-anti (staggered) arrangement to minimize steric repulsion. However, at room temperature, the energy barriers for rotation are easily overcome, meaning the butyl chain is in constant dynamic motion.

The relative positions of the 1-amino group and the 3-butyl group are fixed by the rigid cage. They are positioned in a 1,3-diaxial-like relationship across two fused six-membered rings. While there is no direct bond rotation between them, the conformation of the butyl chain could lead to transient, through-space interactions with the amine group, potentially influencing its local chemical environment. Advanced techniques like molecular dynamics (MD) simulations could be used to explore the conformational landscape and dynamic behavior of the molecule over time in different environments, such as in solution.

Structure-Reactivity Relationships and Quantitative Structure–Activity Relationships (QSAR) in Adamantane Amine Series

Structure-Reactivity Relationships (SAR) and Quantitative Structure–Activity Relationships (QSAR) are cornerstones of medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological activity. mdpi.com The adamantane amine series, beginning with amantadine (B194251) and rimantadine, has been the subject of numerous such studies. nih.gov

SAR studies have established several key principles for the antiviral activity of adamantane amines. pharmacy180.com The primary amino group at a bridgehead position is crucial for activity, while replacing it with other functional groups like hydroxyl or halogens leads to inactive compounds. pharmacy180.com The lipophilic adamantane cage acts as a carrier, facilitating passage through biological membranes to reach its target, such as the M2 protein channel of the influenza virus. mdpi.com

The introduction of a butyl group at the C3 position of 1-adamantanamine would significantly alter the physicochemical properties relevant to QSAR models.

Lipophilicity: The butyl group substantially increases the molecule's lipophilicity (fat-solubility), which would be quantified by a higher LogP value. Increased lipophilicity can enhance membrane permeability but can also lead to non-specific binding if excessively high.

Steric Factors: The size and shape of the substituent are critical. QSAR models for adamantane derivatives often use steric descriptors like molecular volume or surface area. The butyl group adds considerable bulk at the C3 position, which could either enhance or hinder binding to a biological target, depending on the size and shape of the binding pocket.

Electronic Descriptors: As discussed in the DFT section, properties like atomic charges and dipole moment can be used as descriptors in QSAR models.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) generate 3D contour maps that show where steric bulk and specific electrostatic properties are favorable or unfavorable for activity. mdpi.com For the adamantane amine series, these models often show that while a certain amount of lipophilic bulk is beneficial, its specific placement is critical. The activity of this compound would depend on how well the shape and properties of the butyl group fit within the target's binding site.

Table 3: Illustrative QSAR Descriptors for Adamantane Amine Derivatives (Note: This table demonstrates the principles of QSAR by showing how structural changes affect key descriptors. The values for this compound are estimated based on chemical principles.)

| Compound | Key Substituent | Molecular Weight ( g/mol ) | Estimated LogP | Biological Activity (Conceptual) |

| Amantadine | -H (at C3) | 151.25 | 2.4 | Baseline |

| Rimantadine | -H (at C3) | 179.30 | 2.9 | High |

| 1-Amino-3-methyladamantane | -CH3 (at C3) | 165.28 | 2.9 | Potentially high |

| This compound | -CH2CH2CH2CH3 (at C3) | 207.36 | 4.0 | Unknown; depends on target pocket size |

Spectroscopic Characterization and Structural Determination of 3 Butyladamantan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Advanced Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 3-Butyladamantan-1-amine is predicted to exhibit signals corresponding to both the adamantane (B196018) cage and the butyl side chain. The adamantane cage of 1-adamantanamine displays broad, overlapping multiplets in the region of 1.50-2.10 ppm. For this compound, the protons of the adamantane skeleton are expected to show more complex splitting patterns due to the reduced symmetry. The protons on the carbons adjacent to the butyl group (C3) and the amino group (C1) would be the most deshielded. The butyl group will present characteristic signals: a triplet for the terminal methyl group (CH₃) around 0.9 ppm, a sextet for the adjacent methylene (B1212753) group (CH₂) around 1.3 ppm, a quintet for the next methylene group around 1.2 ppm, and a triplet for the methylene group attached to the adamantane cage, likely shifted downfield. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of 1-adamantanamine shows signals for the quaternary carbon attached to the amine group at approximately 54.7 ppm, and other adamantane carbons resonating between 29.6 and 42.9 ppm. nih.gov For this compound, the introduction of the butyl group at the 3-position will induce shifts in the signals of the adamantane cage carbons. The carbon at the point of substitution (C3) will be significantly shifted. The butyl chain itself will give rise to four distinct signals, with the terminal methyl carbon being the most shielded (around 14 ppm) and the carbon attached to the adamantane ring being the most deshielded.

Advanced NMR Techniques:

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY experiments would reveal the coupling relationships between protons, helping to trace the connectivity within the butyl chain and the adamantane cage. HSQC would correlate each proton signal to its directly attached carbon, while HMBC would establish longer-range correlations between protons and carbons, confirming the attachment of the butyl group to the C3 position of the adamantane core.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Adamantane CH, CH₂ | 1.50 - 2.20 | m |

| NH₂ | variable | br s |

| -CH₂-Adamantane | ~1.40 | t |

| -CH₂-CH₂-Adamantane | ~1.20 | quin |

| -CH₂-CH₃ | ~1.30 | sex |

| -CH₃ | ~0.90 | t |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (C-NH₂) | ~55 |

| C3 (C-Butyl) | ~40 |

| Adamantane CH, CH₂ | 29 - 45 |

| -CH₂-Adamantane | ~35 |

| -CH₂-CH₂-Adamantane | ~28 |

| -CH₂-CH₃ | ~23 |

| -CH₃ | ~14 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₄H₂₅N), the expected nominal molecular weight is 207 g/mol .

In the electron ionization (EI) mass spectrum of 1-adamantanamine, the molecular ion peak (M⁺) is observed at m/z 151. nist.gov The most prominent peak in the spectrum is often the [M-NH₂]⁺ fragment, corresponding to the stable adamantyl cation at m/z 135. rsc.org

For this compound, the molecular ion peak is expected at m/z 207. The fragmentation pattern would be more complex due to the presence of the butyl group. Key fragmentation pathways would likely include:

Loss of the amino group: A peak at m/z 190 ([M-NH₂]⁺) corresponding to the 3-butyladamantyl cation.

Cleavage of the butyl chain: Fragmentation of the butyl group could lead to a series of peaks corresponding to the loss of methyl (m/z 192), ethyl (m/z 178), propyl (m/z 164), and butyl (m/z 150) radicals. The peak at m/z 150 would correspond to the adamantyl iminium ion, a common fragment for 1-aminoadamantanes.

Adamantane cage fragmentation: At higher energies, fragmentation of the adamantane cage itself would produce a characteristic pattern of lower mass ions.

High-Resolution Mass Spectrometry (HRMS):

HRMS would be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental composition. The calculated exact mass of C₁₄H₂₅N is 207.2011. An HRMS measurement confirming this mass would provide strong evidence for the molecular formula of this compound.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z |

| [M]⁺ | 207 |

| [M-CH₃]⁺ | 192 |

| [M-C₂H₅]⁺ | 178 |

| [M-NH₂]⁺ | 190 |

| [M-C₃H₇]⁺ | 164 |

| [M-C₄H₉]⁺ | 150 |

| [C₁₀H₁₅]⁺ (Adamantyl cation) | 135 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions from the N-H bonds of the primary amine and the C-H bonds of the aliphatic adamantane and butyl groups.

Based on the spectrum of 1-adamantanamine, the following characteristic peaks are expected: nist.gov

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Strong absorptions between 2850 and 3000 cm⁻¹ will be present due to the C-H stretching vibrations of the adamantane cage and the butyl chain.

N-H Bending: A medium to strong scissoring vibration for the primary amine is expected in the range of 1590-1650 cm⁻¹.

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups of the butyl chain and the adamantane skeleton will appear in the 1350-1470 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration for an aliphatic amine is typically found in the 1000-1250 cm⁻¹ region. nist.gov

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| C-H (sp³) | Stretch | 2850 - 3000 | Strong |

| N-H | Bend (Scissoring) | 1590 - 1650 | Medium-Strong |

| C-H | Bend | 1350 - 1470 | Medium |

| C-N | Stretch | 1000 - 1250 | Medium-Weak |

X-ray Diffraction Analysis of Crystalline Forms

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. While no crystal structure for this compound has been reported, the crystal structure of its parent compound, 1-adamantanamine hydrochloride, is known. researchgate.netscielo.br In this salt, the adamantane cages form a well-ordered lattice with the ammonium (B1175870) groups and chloride ions participating in a network of hydrogen bonds.

For this compound, obtaining a suitable single crystal would allow for the precise determination of bond lengths, bond angles, and the conformation of the butyl group. It is expected that the bulky and non-polar butyl group would significantly influence the crystal packing, potentially leading to a less dense structure compared to 1-adamantanamine hydrochloride. The amine group, if protonated to form a salt, would still be expected to engage in hydrogen bonding, which would be a key feature of the crystal packing. Powder X-ray diffraction (PXRD) could also be used to characterize the bulk material and identify its crystalline phase.

Advanced Research Applications of 3 Butyladamantan 1 Amine in Chemical Design and Development

Role as a Synthetic Intermediate and Molecular Scaffold

The adamantane (B196018) cage is a recurring motif in successful pharmaceuticals, valued for its ability to enhance the pharmacological profile of drug candidates. nih.gov The 3-Butyladamantan-1-amine variant serves as a versatile starting point for creating more complex molecules.

Development of Chemical Libraries Based on Adamantane Amine Cores

The development of chemical libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of vast numbers of compounds to identify new lead structures. nih.gov Adamantane amines, including this compound, serve as excellent core structures for generating these libraries. By modifying the amine group and the butyl substituent, or by further functionalizing the adamantane cage, a diverse array of derivatives can be synthesized. researchgate.net

For instance, a library of adamantane-containing compounds can be generated and computationally screened against a specific biological target. nih.gov This approach was successfully used to identify potential inhibitors of the p37 major envelope protein of poxviruses, where a virtual library of adamantane derivatives was created and evaluated through molecular docking. nih.gov The synthesis of such libraries provides valuable structure-activity relationship (SAR) data, which is crucial for understanding how structural modifications impact biological activity. publish.csiro.au

Precursor for Multifunctional Adamantane Derivatives

This compound is a valuable precursor for synthesizing multifunctional adamantane derivatives. The primary amine group is readily derivatized, allowing for the introduction of various functional groups to create compounds with tailored properties. This versatility is crucial for developing molecules that can interact with multiple biological targets or possess a combination of desired characteristics, such as enhanced cell permeability and target affinity.

The adamantane scaffold itself is known to improve the metabolic stability and pharmacokinetic properties of drug candidates. nih.govmdpi.com The rigid cage structure can shield adjacent functional groups from metabolic degradation. nih.govmdpi.com By starting with this compound, chemists can build upon this stable core to create novel compounds with enhanced therapeutic potential. For example, adamantane derivatives have been incorporated into molecules targeting a range of disorders, from viral infections to neurodegenerative diseases. nih.govpublish.csiro.au

Strategic Applications in Ligand Design Methodologies

Molecular Docking and Virtual Screening for Target Interaction Prediction

Molecular docking and virtual screening are powerful computational tools used to predict the binding affinity and orientation of a ligand within the active site of a biological target. frontiersin.orgbiointerfaceresearch.com The rigid and lipophilic nature of the adamantane cage in this compound derivatives makes them particularly well-suited for these in silico methods. nih.gov

Virtual screening of libraries containing adamantane derivatives has been instrumental in identifying potential inhibitors for various targets, including the M2 channel of the influenza A virus and the p37 protein of poxviruses. nih.govmdpi.com In these studies, the adamantane scaffold often plays a key role in anchoring the molecule within a hydrophobic pocket of the target protein. For example, in a study aimed at discovering new inhibitors for the MAPK/ERK pathway, diaza-adamantane derivatives were identified through virtual screening and molecular docking as having a high binding affinity. frontiersin.orgnih.gov

Table 1: Examples of Molecular Docking Studies with Adamantane Derivatives

| Target Protein | Adamantane Derivative Class | Key Findings |

| MAPK/ERK | Diaza-adamantane derivatives | Identified ligands with high binding affinity and stability in the active site. frontiersin.orgnih.gov |

| Influenza A M2 Channel | Amantadine-based derivatives | Screened 200 designed ligands to identify potential inhibitors against resistant strains. mdpi.com |

| Poxvirus p37 Protein | General adamantane derivatives | A virtual library was screened to find inhibitors of viral replication. nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | 1,3,4-thiadiazolo-adamantane derivatives | Docking studies supported the anti-proliferative activity observed in vitro. nih.gov |

Rational Design of Compounds for Specific Binding Modes

Rational drug design relies on a detailed understanding of the three-dimensional structure of the biological target to create ligands that bind with high affinity and selectivity. nih.gov The well-defined and rigid geometry of the adamantane cage makes it an ideal component for this approach. mdpi.com By incorporating this compound into a molecule, medicinal chemists can introduce a bulky, lipophilic group that can occupy specific hydrophobic pockets in a protein's binding site.

This strategy has been employed in the development of inhibitors for various enzymes and receptors. For instance, the design of adamantane derivatives as non-steroidal anti-inflammatory agents involved considering their structural characteristics to influence their activity. nih.gov The adamantane moiety can be strategically positioned to interact with key amino acid residues, leading to a desired biological effect. asiapharmaceutics.info

Influence of Adamantane Moiety on Molecular Recognition and Ligand Efficiency in Design Contexts

The adamantane moiety significantly influences molecular recognition and ligand efficiency. Its lipophilicity facilitates passage through cell membranes and enhances binding to hydrophobic pockets in target proteins. researchgate.net This can lead to an increase in the biological activity of a drug candidate. mdpi.com

The concept of "ligand efficiency," which relates the binding affinity of a molecule to its size (number of heavy atoms), is a critical metric in drug design. The compact and rigid nature of the adamantane cage can contribute favorably to ligand efficiency by providing a substantial binding contribution for a relatively small increase in molecular weight.

Furthermore, the adamantane group plays a crucial role in surface recognition processes. nih.govpensoft.net For example, adamantane derivatives incorporated into liposomes can act as anchors in the lipid bilayer, allowing for the attachment of specific ligands to target cells. nih.govpensoft.netresearchgate.net This has promising applications in targeted drug delivery. The strong interaction between adamantane and cyclodextrins is another example of its utility in molecular recognition, forming stable inclusion complexes that can be used in drug delivery systems. nih.gov The chirality of adamantane-containing molecules can also influence their biological activity, highlighting the importance of specific molecular recognition events. nih.gov

Investigation of Isotopic Modifications for Research Purposes

The strategic replacement of atoms with their isotopes in a molecule, known as isotopic labeling, is a powerful tool in chemical design and development. For a compound like this compound, isotopic modification, primarily through deuteration and fluorination, offers avenues to finely tune its physicochemical properties and to probe its behavior in various systems. While specific research on the isotopic modification of this compound is not extensively documented, the principles and effects observed in closely related adamantane derivatives provide a strong basis for understanding its potential.

Deuteration Strategies and Effects on Chemical Behavior

Deuteration involves the replacement of one or more hydrogen atoms (protium, ¹H) with its heavier, stable isotope, deuterium (B1214612) (²H or D). This substitution, while seemingly minor, can have significant impacts on a molecule's properties due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. nih.gov This difference in bond energy means that reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.

Deuteration Strategies

Several general methods exist for the synthesis of deuterated amines, which could be adapted for this compound. nih.govgoogle.comsemanticscholar.org These strategies often involve the use of deuterated reagents at a key step in the synthesis.

Reduction of Amides: A common route to amines is the reduction of amides. Using a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), to reduce an appropriate adamantyl amide precursor would install deuterium atoms at the α-carbon to the nitrogen. epj-conferences.org

Reductive Amination: The reaction of a ketone or aldehyde with an amine in the presence of a reducing agent is a versatile method. Using a deuterated source, such as deuterated sodium borohydride (B1222165) (NaBD₄), can introduce deuterium.

H/D Exchange Reactions: Under certain conditions, typically involving a metal catalyst or organophotocatalyst and a deuterium source like heavy water (D₂O), direct exchange of C-H bonds for C-D bonds can be achieved. researchgate.net For adamantane derivatives, this can be a way to deuterate the cage structure itself. Commercially available compounds like Adamantane-d16, where all 16 hydrogens are replaced by deuterium, attest to the feasibility of extensive deuteration. medchemexpress.com

Effects on Chemical Behavior

The primary consequence of deuterating this compound would be an alteration of its metabolic stability. In pharmaceutical research, deuteration is a well-established strategy to slow down metabolic pathways that involve cytochrome P450-mediated C-H bond oxidation. semanticscholar.org By replacing the hydrogen atoms on the butyl group or the adamantane cage with deuterium, the metabolic breakdown of the compound could be significantly retarded, which is a critical factor in drug development. medchemexpress.comcymitquimica.com

Furthermore, deuterated compounds are invaluable tools in mechanistic studies and analytical applications. For instance, deuterated adamantane amines have been used in Nuclear Magnetic Resonance (NMR) spectroscopy to study drug-protein interactions with high precision. acs.orgmeihonglab.com The distinct NMR signal of deuterium allows for detailed investigation of the orientation and binding of the adamantane cage within biological structures like ion channels. acs.orgmeihonglab.com

| Property | Effect of Deuteration | Underlying Principle |

| Metabolic Stability | Increased | Kinetic Isotope Effect (KIE) slows C-D bond cleavage compared to C-H bond cleavage. semanticscholar.org |

| Reaction Kinetics | Slower for reactions involving C-H bond cleavage | Higher bond energy of C-D versus C-H. nih.gov |

| Spectroscopic Analysis | Enables specific tracking and structural studies | Deuterium has a distinct NMR signal and different vibrational frequencies (IR/Raman). acs.orgmeihonglab.com |

Fluorination Strategies and Effects on Chemical Behavior

Fluorination, the introduction of fluorine atoms into a molecule, can dramatically alter its chemical and physical properties. Fluorine is the most electronegative element, and its presence can influence a molecule's acidity (pKa), lipophilicity, conformation, and metabolic stability. cas.cnnih.gov

Fluorination Strategies

The synthesis of fluorinated adamantane derivatives has been an area of active research. acs.orgresearchgate.net These methods often involve the reaction of a precursor molecule with a specialized fluorinating agent.

From Hydroxy Adamantanes: A common strategy is the conversion of a hydroxyl group to a fluorine atom. For adamantanes, bridgehead hydroxyls can be introduced and subsequently replaced by fluorine using reagents like diethylaminosulfur trifluoride (DAST). acs.org This method has been used to create mono-, di-, and trifluoroadamantane derivatives. acs.org

Electrophilic Fluorination: Reagents such as Selectfluor® can be used to install fluorine on the adamantane cage, particularly at positions activated by other functional groups. nih.gov

From Amino Adamantanes: The synthesis of fluorinated adamantanes can also start from aminoadamantanes themselves, proceeding through the formation of an adamantyl cation which then reacts with a fluoride (B91410) source. wikipedia.org

Effects on Chemical Behavior

Introducing fluorine onto the 3-butyladamantane-1-amine framework would induce significant electronic effects.

Basicity (pKa): Placing fluorine on the adamantane cage, especially at the bridgehead positions (C3, C5, C7 relative to the amine at C1), exerts a strong electron-withdrawing effect. This effect is transmitted through the saturated sigma-bond framework, leading to a significant decrease in the basicity of the amine group. Research on fluorinated adamantane-1-amines has shown that each additional bridgehead fluorine atom progressively lowers the pKa of the amine. acs.org

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can affect its solubility, membrane permeability, and binding interactions. The impact of bridgehead fluorine substitution on the lipophilicity (log P) of adamantane derivatives has been systematically studied. acs.org

Bond Lengths and Angles: X-ray crystallography studies of fluorinated adamantanes have revealed that the introduction of fluorine atoms influences the bond lengths and angles within the rigid cage structure. acs.org These structural perturbations, though small, can affect how the molecule fits into a binding site.

| Property | Effect of Fluorination | Underlying Principle |

| Amine Basicity (pKa) | Decreased | Strong electron-withdrawing inductive effect of fluorine. cas.cnacs.org |

| Lipophilicity (log P) | Generally Increased | The lipophilic nature of the fluorine atom. acs.orgevitachem.com |

| Molecular Conformation | Altered bond lengths and angles | Steric and electronic effects of the fluorine substituent on the adamantane cage. acs.org |

| Binding Interactions | Modified | Changes in electronic distribution and the potential for fluorine to act as a hydrogen bond acceptor. nih.gov |

Exploration in Advanced Materials Science Research

The unique structural characteristics of the adamantane cage—its rigidity, symmetry, and bulkiness—make it an attractive building block (or "molecular scaffold") for the creation of advanced materials. wikipedia.orgresearchgate.net this compound, combining the adamantane core with a reactive amine handle and a lipophilic butyl chain, is well-suited for incorporation into various material architectures.

Polymer Science

The incorporation of adamantane units into polymer backbones or as pendant groups can enhance the properties of the resulting materials. Adamantane-containing polymers often exhibit increased thermal stability, hardness, and higher glass transition temperatures (Tg) compared to their non-adamantane counterparts. polyu.edu.hk The amine group on this compound provides a convenient point of attachment for polymerization, allowing it to be integrated into polyamides, polyimides, or polyurethanes through step-growth polymerization. uliege.be These polymers could find use as durable coatings or high-performance plastics. wikipedia.org

Supramolecular Chemistry and Self-Assembly

Perhaps the most significant application of adamantane derivatives in materials science is in the field of supramolecular chemistry. nih.gov The adamantane cage is an excellent "guest" molecule for various "host" macrocycles, most notably cyclodextrins and cucurbit[n]urils. nih.govnih.gov This host-guest interaction is highly specific and forms stable, non-covalent inclusion complexes.

The 3-butyladamantyl group of this compound would be the guest component. By functionalizing polymers or surfaces with host molecules (like cyclodextrin) and other polymers or nanoparticles with the adamantane guest, researchers can create self-assembling and responsive materials. These materials can exhibit properties such as:

Self-Healing: If a material is scratched or broken, the mobile polymer chains can find new adamantane-cyclodextrin partners, reforming the cross-links and "healing" the damage.

Stimuli-Responsive Gels: Hydrogels formed by these supramolecular cross-links can change their viscosity or even transition between a gel and a liquid state in response to external stimuli (like temperature or chemical competitors) that disrupt the host-guest interaction. acs.org

Targeted Drug Delivery: Nanoparticles can be coated with adamantane derivatives. If a target cell has been modified to display cyclodextrins on its surface, the nanoparticles will selectively bind to those cells, a concept explored for targeted drug delivery systems. pensoft.net

Nanotechnology and Surface Science

The rigid structure of adamantane is also exploited in nanotechnology. Adamantane derivatives can form highly ordered self-assembled monolayers (SAMs) on various surfaces, such as gold. polyu.edu.hk The amine group of this compound could be used to anchor the molecule to a surface, while the adamantane cage provides a robust, well-defined structure. Such SAMs are being investigated for applications including:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.